6-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine

Anthelmintic screening Parasitology Benzothiazole-thiazole SAR

CAS 862975-51-7 is the preferred anthelmintic lead scaffold among systematically varied 6-substituted benzothiazole-thiazole-2-amine congeners. Head-to-head data prove 3–7 min faster paralyzing time and 3–13 min faster killing time vs 6-Cl, 6-F, and 6-CH₃ analogs in the Pontoscotex corethruses earthworm model. The 6-methoxy substitution is non-negotiable for rapid paralytic onset; substituting generic thiazole or benzothiazole analogs without the 6-OMe group introduces procurement risk. Recommended exclusively for anthelmintic SAR expansion and lead optimization where rapid paralytic activity is the primary endpoint. Not suitable for antibacterial programs.

Molecular Formula C15H11N3OS3
Molecular Weight 345.45
CAS No. 862975-51-7
Cat. No. B2453612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine
CAS862975-51-7
Molecular FormulaC15H11N3OS3
Molecular Weight345.45
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)NC3=NC(=CS3)C4=CC=CS4
InChIInChI=1S/C15H11N3OS3/c1-19-9-4-5-10-13(7-9)22-15(16-10)18-14-17-11(8-21-14)12-3-2-6-20-12/h2-8H,1H3,(H,16,17,18)
InChIKeyQEJHONKWKUPBNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine (CAS 862975-51-7): Compound-Class Baseline for Procurement Evaluation


6-Methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine (CAS 862975-51-7) is a synthetic small molecule belonging to the 4-[(6-substituted-1,3-benzothiazol-2-yl)amino]-1,3-thiazole-2-amine chemotype [1]. This compound integrates three heterocyclic pharmacophores—a 6-methoxybenzothiazole, a 1,3-thiazole, and a thiophene ring—into a single molecular architecture [2]. The benzothiazole-thiazole-amine scaffold is recognized for its capacity to engage diverse biological targets [3]. However, published primary data on this exact compound remain sparse; the evidence base is largely confined to its position within a well-characterized comparator series where the 6-substituent is systematically varied (Cl, F, Me, OMe), providing a rigorous framework for differential assessment [1].

Procurement Risk: Why In-Class Substitution of CAS 862975-51-7 Is Not Supported by Available Evidence


Within the 4-[(6-substituted-1,3-benzothiazol-2-yl)amino]-1,3-thiazole-2-amine series, minor structural variations at the 6-position of the benzothiazole ring produce large, non-linear differences in both antimicrobial spectrum and anthelmintic potency [1]. The 6-methoxy analog (Compound 12, corresponding to CAS 862975-51-7) exhibits an antibacterial profile distinctly inferior to the 6-methyl analog (Compound 11), yet it achieves the most rapid anthelmintic paralyzing and killing times among all four 6-substituted congeners tested [1]. These divergent activity vectors cannot be predicted from molecular weight, logP, or general ‘thiazole-class’ category membership alone. Consequently, substituting this compound with a generic thiazole or benzothiazole analog without retaining the 6-methoxy group introduces a procurement risk: the desired biological outcome—whether antimicrobial or anthelmintic—is directly contingent on the specific 6-OMe substitution pattern, and the available quantitative evidence is insufficient to support interchangeability across applications [1].

Product-Specific Quantitative Differentiation Evidence for 6-Methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine


Anthelmintic Activity: Head-to-Head Comparison of 6-Substituted Benzothiazole-Thiazole-2-Amines Against Pontoscotex corethruses

In a directly comparable assay series, the 6-methoxy compound (Compound 12, representing CAS 862975-51-7) produced a mean paralyzing time of 78.26 min and a mean death time of 84.58 min against the earthworm species Pontoscotex corethruses. This represents the fastest anthelmintic activity among the four 6-substituted benzothiazole-thiazole-2-amine core compounds (9–12) tested under identical conditions [1].

Anthelmintic screening Parasitology Benzothiazole-thiazole SAR

Antibacterial Activity Profile: MIC Comparison Across Gram-Positive and Gram-Negative Bacterial Strains

The 6-methoxy compound (Compound 12) demonstrated antibacterial activity that is consistently weaker than the 6-methyl analog (Compound 11) across all four bacterial strains tested. Against the most sensitive strain—Staphylococcus aureus—Compound 12 showed an MIC of 64 μg/mL, compared to 38 μg/mL for Compound 11 (6-CH₃), representing a 1.7-fold loss of potency. Against Gram-negative strains (E. coli and P. aeruginosa), Compound 12 was essentially inactive (MIC >100 μg/mL), while Compound 11 retained moderate activity (MIC 36–44 μg/mL) [1].

Antibacterial screening Minimum inhibitory concentration (MIC) Benzothiazole-thiazole SAR

Anticancer Activity Inference: Class-Level Evidence from Benzothiazole-Thiazole Chemotype Against MCF-7 and BindingDB Kinase Data

No direct anticancer data are available for CAS 862975-51-7 itself. However, closely related benzothiazole-thiazole-2-amines have demonstrated cytotoxicity. A series of benzothiazole derivatives structurally related to this chemotype showed IC₅₀ values of 5.15–8.64 μM against MCF-7 breast cancer cells, more potent than cisplatin (IC₅₀ 13.33 μM) [1]. Additionally, the 6-fluoro analog of the N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine scaffold (ChEMBL:CHEMBL1597418) inhibited the thioesterase domain of fatty acid synthase with an IC₅₀ of 13.1 μM, confirmed in a dose-response fluorescence intensity assay [2]. These data establish a class-level rationale for screening CAS 862975-51-7 in anticancer panels, but do not constitute target-specific evidence.

Anticancer Kinase inhibition Benzothiazole scaffold

Antifungal Activity: Quantitative MIC Comparison Against Candida albicans and Aspergillus niger

Among the four core 6-substituted compounds (9–12), the 6-methoxy analog (Compound 12) showed intermediate antifungal activity. Against Candida albicans, Compound 12 exhibited an MIC of 57 μg/mL, which is 2.6-fold weaker than Compound 11 (6-CH₃, MIC 22 μg/mL) but 1.6-fold more potent than Compound 9 (6-Cl, MIC 92 μg/mL). Against Aspergillus niger, Compound 12 (MIC 79 μg/mL) was 1.5-fold weaker than Compound 11 (MIC 52 μg/mL) [1]. All four compounds were approximately 50-fold less active than the fluconazole standard [1].

Antifungal screening Candida albicans Aspergillus niger

Evidence-Backed Application Scenarios for Procuring 6-Methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine (CAS 862975-51-7)


Anthelmintic Lead Optimization: Screening for Nematocidal Activity

CAS 862975-51-7 is the preferred anthelmintic lead scaffold among the four 6-substituted benzothiazole-thiazole-2-amine analogs, based on head-to-head data showing 3–7 min faster paralyzing time and 3–13 min faster killing time compared to the 6-Cl, 6-F, and 6-CH₃ congeners in the Pontoscotex corethruses earthworm model [1]. Procurement of this compound is justified for anthelmintic SAR expansion and lead optimization programs where rapid onset of paralytic activity is a primary endpoint.

Anticancer Screening Library Inclusion: De Novo Cytotoxicity Evaluation

The benzothiazole-thiazole-2-amine scaffold demonstrates class-level anticancer activity against MCF-7 breast cancer cells (IC₅₀ 5.15–8.64 μM for related benzothiazoles [2]) and the 6-fluoro analog shows FASN thioesterase domain inhibition (IC₅₀ 13.1 μM [3]). While no target-specific data exist for CAS 862975-51-7, its structural similarity to these active analogs supports its inclusion in anticancer screening libraries for de novo MTT or kinase inhibition profiling [2] [3]. Procurement should be accompanied by a plan for in-house cytotoxicity testing.

Structure-Activity Relationship (SAR) Studies on 6-Substituent Effects in Benzothiazole-Thiazole Hybrids

CAS 862975-51-7 occupies a defined SAR position within a published, systematically varied congeneric series (Compounds 9–12) where 6-substituent effects on antimicrobial and anthelmintic activities are quantitatively characterized [1]. This compound is valuable for laboratories conducting SAR studies on benzothiazole-thiazole hybrids, serving as a reference point for understanding how electron-donating 6-OMe substitution modulates bioactivity relative to 6-Cl, 6-F, and 6-CH₃ variants [1].

Exclusion Scenario: Antibacterial Drug Discovery Targeting Gram-Negative or Staphylococcal Pathogens

Procurement of CAS 862975-51-7 is not recommended for programs focused on antibacterial activity, particularly against Gram-negative bacteria (E. coli and P. aeruginosa), where this compound is essentially inactive (MIC >100 μg/mL) [1]. Even against Gram-positive S. aureus, the 6-methyl analog (Compound 11) is 1.7-fold more potent [1]. For antibacterial applications, the 6-methyl congener should be prioritized.

Quote Request

Request a Quote for 6-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.